

# Application of Evogliptin Tartrate in Research on Non-alcoholic Fatty Liver Disease (NAFLD)

Author: BenchChem Technical Support Team. Date: December 2025



**Application Notes and Protocols** 

#### Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The pathogenesis of NAFLD is complex, involving insulin resistance, lipotoxicity, inflammation, and fibrosis. Evogliptin, a dipeytidyl peptidase-4 (DPP-4) inhibitor, is approved for the treatment of type 2 diabetes mellitus. Emerging research has highlighted its therapeutic potential in NAFLD by improving insulin sensitivity, suppressing lipogenesis, and exerting anti-inflammatory and anti-fibrotic effects.[1][2] This document provides a detailed overview of the application of **Evogliptin tartrate** in NAFLD research, summarizing key quantitative data and providing detailed experimental protocols.

#### **Mechanism of Action**

Evogliptin's therapeutic effects in NAFLD are multi-faceted. As a DPP-4 inhibitor, it increases the levels of active glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves insulin sensitivity.[3] Beyond its effects on glucose metabolism, Evogliptin has been shown to directly impact hepatocytes, hepatic stellate cells (HSCs), and Kupffer cells to mitigate the key pathological features of NAFLD.[4] Preclinical studies have demonstrated that Evogliptin can alleviate hepatic steatosis, inflammation, and fibrosis.[1][4]



# **Quantitative Data from Preclinical and Clinical Studies**

The following tables summarize the key quantitative findings from in vivo, in vitro, and clinical studies on the effects of Evogliptin in NAFLD.

Table 1: Effects of Evogliptin on Hepatic Steatosis and Lipogenesis in High-Fat Diet (HFD)-Fed Animal Models

| Parameter                          | Animal<br>Model     | Treatment<br>Group               | Dosage & Duration                                | Outcome                                                | Reference |
|------------------------------------|---------------------|----------------------------------|--------------------------------------------------|--------------------------------------------------------|-----------|
| Hepatic Lipid Accumulation         | C57BL/J<br>Mice     | HFD +<br>Evogliptin              | 250 mg/kg for<br>16 weeks                        | Significantly<br>decreased<br>compared to<br>HFD group | [1]       |
| HFD-fed Rats                       | HFD +<br>Evogliptin | 14 weeks                         | Completely resolved                              | [2]                                                    |           |
| Hepatic<br>Triglyceride<br>Content | HFD-fed Mice        | HFD +<br>Evogliptin +<br>Leucine | 0.1% w/w<br>Evogliptin in<br>diet for 8<br>weeks | Markedly<br>reduced                                    | [5]       |
| Hepatic<br>mRNA level<br>of Dgat2  | C57BL/J<br>Mice     | HFD +<br>Evogliptin              | 250 mg/kg for<br>16 weeks                        | Suppressed                                             | [1]       |
| Hepatic<br>expression of<br>Srebf1 | HFD-fed Mice        | HFD +<br>Evogliptin              | 16 weeks                                         | Reduced                                                | [2]       |

Table 2: Effects of Evogliptin on Liver Injury, Inflammation, and Oxidative Stress



| Parameter                                                       | Model                    | Treatment<br>Group  | Dosage &<br>Duration      | Outcome                    | Reference |
|-----------------------------------------------------------------|--------------------------|---------------------|---------------------------|----------------------------|-----------|
| Plasma<br>Aminotransfe<br>rase Levels                           | HFD-fed Rats             | HFD +<br>Evogliptin | 14 weeks                  | Completely resolved        | [2]       |
| 8-<br>hydroxydeoxy<br>guanosine (8-<br>OHDG)<br>expression      | C57BL/J<br>Mice          | HFD +<br>Evogliptin | 250 mg/kg for<br>16 weeks | Significantly<br>decreased | [1]       |
| Inflammatory Cytokine Secretion (iNOS, TGF- β, IL1β, IL6, TNFα) | Primary<br>Kupffer Cells | LPS +<br>Evogliptin | In vitro                  | Significantly<br>decreased | [4]       |

Table 3: Effects of Evogliptin on Hepatic Fibrosis

| Parameter                                         | Model                  | Treatment<br>Group    | Dosage &<br>Duration      | Outcome   | Reference |
|---------------------------------------------------|------------------------|-----------------------|---------------------------|-----------|-----------|
| Hepatic<br>Fibrosis                               | C57BL/J<br>Mice        | HFD +<br>Evogliptin   | 250 mg/kg for<br>16 weeks | Decreased | [1]       |
| Connective Tissue Growth Factor (CTGF) expression | Primary<br>Hepatocytes | TGF-β +<br>Evogliptin | In vitro                  | Inhibited | [4]       |
| Hepatic Stellate Cell (HSC) activation            | Primary<br>HSCs        | -                     | In vitro                  | Inhibited | [4]       |





Table 4: Effects of Evogliptin on Mitophagy and

**Autophagy** 

| Parameter                                              | Model                  | Treatment<br>Group  | Dosage &<br>Duration      | Outcome                                  | Reference |
|--------------------------------------------------------|------------------------|---------------------|---------------------------|------------------------------------------|-----------|
| Mitophagy<br>Markers<br>(PINK1,<br>Parkin, BNIP-<br>3) | C57BL/J<br>Mice        | HFD +<br>Evogliptin | 250 mg/kg for<br>16 weeks | Lower<br>expression<br>than HFD<br>group | [1]       |
| Autophagy<br>Flux (LC3 II<br>and p62<br>levels)        | Primary<br>Hepatocytes | Evogliptin          | In vitro                  | Increased                                | [4]       |

## **Experimental Protocols**

## Protocol 1: In Vivo High-Fat Diet-Induced NAFLD Mouse Model

This protocol describes the induction of NAFLD in mice using a high-fat diet and subsequent treatment with Evogliptin.[1]

- 1. Animal Model:
- Species: Male C57BL/J mice, 4 weeks of age.
- Housing: Maintained in a temperature-controlled environment with a 12-hour light/dark cycle.
- 2. Diet and Treatment Groups:
- Normal Diet (ND) Group: Fed a standard chow diet.
- High-Fat Diet (HFD) Group: Fed a diet with 45% of energy from fat.
- HFD + Evogliptin (HFD + Evo) Group: Fed a high-fat diet and administered Evogliptin.







3. Evogliptin Administration:

• Dosage: 250 mg/kg body weight.

Route: Oral gavage.

Frequency: Daily.

• Duration: 16 weeks.

4. Outcome Measures:

- Metabolic Parameters: Body weight, food intake, plasma glucose, and insulin levels.
- · Liver Histology:
  - Steatosis: Staining of liver sections with Oil Red O to visualize lipid accumulation.
  - Fibrosis: Sirius Red staining to assess collagen deposition.
- Biochemical Assays: Measurement of plasma aminotransferase (ALT, AST) levels.
- · Gene and Protein Expression Analysis:
  - Lipogenesis: qPCR for Srebf1 and Dgat2.
  - Oxidative Stress: Immunohistochemistry for 8-OHDG.
  - Mitophagy: Western blot for PINK1, Parkin, and BNIP-3.





Click to download full resolution via product page

Experimental workflow for the in vivo NAFLD mouse model.



## Protocol 2: In Vitro Analysis of Anti-Inflammatory and Anti-Fibrotic Effects

This protocol details the investigation of Evogliptin's direct effects on isolated primary liver cells. [4]

- 1. Cell Isolation and Culture:
- Primary Kupffer Cells (KCs), Hepatocytes, and Hepatic Stellate Cells (HSCs): Isolated from male Sprague-Dawley rats.
- Culture Conditions: Maintained in appropriate culture media and conditions for each cell type.
- 2. Anti-Inflammatory Effect in Kupffer Cells:
- Treatment:
  - Pre-treat KCs with Lipopolysaccharide (LPS) for 2 hours to induce an inflammatory response.
  - Treat with Evogliptin at various concentrations.
- Analysis:
  - Measure the secretion of inflammatory cytokines (iNOS, TGF- $\beta$ , IL1 $\beta$ , IL6, TNF $\alpha$ ) in the culture supernatant using ELISA.
- 3. Anti-Fibrotic Effect in Hepatocytes and HSCs:
- Hepatocyte Treatment:
  - Treat primary hepatocytes with Transforming Growth Factor-beta (TGF-β) to induce a fibrotic response.
  - Co-treat with Evogliptin.
- Hepatocyte Analysis:

### Methodological & Application





 Measure the expression of Connective Tissue Growth Factor (CTGF) and phosphorylation of Smad3 via Western blot.

- HSC Treatment:
  - Culture primary HSCs to induce spontaneous activation.
  - Treat with Evogliptin.
- HSC Analysis:
  - Assess HSC activation by measuring the expression of  $\alpha$ -smooth muscle actin ( $\alpha$ -SMA) and collagen I via Western blot.
- 4. Autophagy Analysis in Hepatocytes:
- Treatment: Treat primary hepatocytes with Evogliptin.
- Analysis:
  - Measure the levels of autophagy markers LC3 II and p62 by Western blot to assess autophagy flux.





Click to download full resolution via product page

In vitro experimental workflow for liver cell analysis.

# Signaling Pathways Evogliptin's Impact on Inflammatory and Fibrotic Signaling

Evogliptin has been shown to inhibit key inflammatory and fibrotic signaling pathways in the liver. In Kupffer cells, it reduces the secretion of pro-inflammatory cytokines induced by LPS. In hepatocytes and HSCs, it interferes with the TGF-β signaling pathway, a critical driver of liver fibrosis, by reducing the expression of CTGF and inhibiting the activation of HSCs.[4] Furthermore, Evogliptin's induction of autophagy is linked to its anti-inflammatory and anti-fibrotic effects.[4]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Protective Effects of Evogliptin on Steatohepatitis in High-Fat-Fed Mice PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention and treatment effect of evogliptin on hepatic steatosis in high-fat-fed animal models PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Combination of Evogliptin and Leucine on Insulin Resistance and Hepatic Steatosis in High-Fat Diet-Fed Mice PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evogliptin Directly Inhibits Inflammatory and Fibrotic Signaling in Isolated Liver Cells -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]







 To cite this document: BenchChem. [Application of Evogliptin Tartrate in Research on Nonalcoholic Fatty Liver Disease (NAFLD)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601472#application-of-evogliptin-tartrate-in-researchon-non-alcoholic-fatty-liver-disease-nafld]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com